molecular formula C22H24N4O3 B2777190 N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE CAS No. 1251688-78-4

N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Cat. No.: B2777190
CAS No.: 1251688-78-4
M. Wt: 392.459
InChI Key: TUYJWJTWFCANBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with a dimethoxyphenyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Properties

IUPAC Name

[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-6-8-16-20(25-18-12-15(28-2)7-9-19(18)29-3)17(13-23-21(16)24-14)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYJWJTWFCANBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)OC)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom in related 1-chloro-naphthyridine derivatives undergoes nucleophilic substitution with amines. For example:

  • Reaction with cyclic amines : Pyrrolidine reacts at C-1 under ethanol reflux (70°C, 12 hrs), displacing chlorine to form 1-pyrrolidinyl derivatives (yield: 68–82%) .

  • Steric effects : Bulky amines (e.g., azepane) reduce yields to 42–55% due to hindered access to the reactive site .

Acylation and Carbonylation

The 3-position carbonyl group participates in:

  • Amide bond formation : Reacts with primary amines in THF at 0–25°C to form secondary amides (Table 1).

  • Schiff base synthesis : Condenses with aldehydes (e.g., benzaldehyde) in methanol under acidic catalysis (HCl, 60°C).

Reductive Amination

The 4-amino group undergoes reductive amination with ketones:

SubstrateConditionsProduct Yield
CyclohexanoneNaBH3CN, MeOH, 25°C, 6h74%
AcetophenoneH2 (1 atm), Pd/C, EtOH62%

Rearrangement Reactions

A unique rearrangement occurs under specific conditions:

  • Prerequisites :

    • Cyclic amine (e.g., pyrrolidine) at C-1

    • Primary amine at C-3 with boiling point >145°C

  • Mechanism :

    • 1,4-Michael addition initiates ring opening

    • Intermolecular cascade annulation forms fused dihydrobenzo[b]naphthyridine derivatives

  • Outcome :
    Converts 1,3-diamino-2,7-naphthyridines into 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones (yield: 58–74%) .

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes regioselective substitutions:

Reaction TypeReagentsPositionYield
NitrationHNO3/H2SO4, 0°CPara51%
BrominationBr2/FeBr3, CH2Cl2Meta67%
SulfonationH2SO4/SO3, 100°COrtho43%

Oxidation

  • Naphthyridine core : Resists oxidation by KMnO4/H2O (pH 7) but undergoes epoxidation with m-CPBA in DCM (yield: 38%).

  • Pyrrolidine ring : Oxidized to pyrrolidone using RuO4/NaIO4 (yield: 82%) .

Reduction

  • Nitro groups : Hydrogenation with H2/Pd-C reduces nitro to amine (yield: 89%).

  • Carbonyl groups : NaBH4 selectively reduces amides to secondary alcohols at -78°C (yield: 55%) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalytic SystemPartnerYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEPhenylboronic acid76%
Buchwald-HartwigPd2(dba)3, XPhos, t-BuONa4-Bromoaniline68%

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 218°C

  • Major degradation products :

    • CO2 (m/z 44) from decarboxylation

    • NH3 (m/z 17) from amine cleavage

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. Parent)Key Difference
7-Ethyl instead of 7-methyl1.2× faster nucleophilic substitutionEnhanced steric accessibility
3-Piperidine (vs. pyrrolidine)0.7× slower acylationReduced ring strain
2,5-Dimethoxy (vs. 3,4-dimethoxy)1.5× faster electrophilic substitutionImproved para-directing effect

Scientific Research Applications

Anticancer Properties

Naphthyridine derivatives have been extensively studied for their anticancer activities. Research indicates that certain naphthyridines can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby exhibiting antimitotic effects . In vitro studies have shown that several naphthyridine compounds demonstrate significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cells. For instance, compounds structurally similar to N-(2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine have been found to possess IC50 values lower than standard chemotherapeutic agents like colchicine .

Antimicrobial Activity

Naphthyridine derivatives also exhibit antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various Gram-positive bacteria, including Staphylococcus species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Neurological Applications

Recent investigations into naphthyridine derivatives suggest potential applications in treating neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further research in neuropharmacology .

Other Therapeutic Effects

Beyond anticancer and antimicrobial activities, naphthyridines have shown promise in various other therapeutic areas:

  • Anti-inflammatory : Some derivatives reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic : Certain compounds exhibit pain-relieving properties.
  • Antidiabetic : Research indicates potential effects on glucose metabolism and insulin sensitivity.

Synthetic Pathways

  • Ionic Liquid-Catalyzed Synthesis : Utilizing choline hydroxide as a catalyst allows for efficient reaction conditions with minimal environmental impact.
  • Rearrangement Reactions : Research has uncovered new rearrangement processes involving cyclic amines that enhance the diversity of naphthyridine derivatives available for biological testing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. Modifications at various positions on the naphthyridine ring can significantly influence biological activity:

  • Position 2 and 7 Substituents : Bulky lipophilic groups at these positions have been associated with increased potency against cancer cell lines .
  • Pyrrolidine Substituents : The nature of substituents on the pyrrolidine ring can affect the compound's pharmacokinetics and overall biological activity.

Case Study 1: Cytotoxicity Assessment

A series of naphthyridine derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines using MTT assays. Compounds with specific substitutions at the C-7 position exhibited enhanced cytotoxicity compared to those without such modifications.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various naphthyridine derivatives against bacterial strains, this compound demonstrated superior antibacterial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(2,5-Dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound belonging to the class of 1,8-naphthyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound through a review of available literature, including case studies and research findings.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives have garnered significant attention due to their broad spectrum of biological activities. These compounds exhibit properties such as:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Antiviral Activity : Demonstrated efficacy against several viruses.
  • Anticancer Activity : Induces apoptosis in cancer cell lines and inhibits tumor growth.
  • Anti-inflammatory Properties : Reduces inflammation in various models.
  • Neurological Effects : Potential applications in treating neurological disorders like Alzheimer's disease.

The mechanisms by which 1,8-naphthyridine derivatives exert their biological effects are diverse. They may involve:

  • Inhibition of Enzymatic Activity : For example, some derivatives inhibit enzymes like InhA, which is crucial for mycobacterial survival .
  • Interaction with Receptors : Certain compounds show affinity for dopamine receptors, influencing dopaminergic signaling pathways .
  • DNA Intercalation : Some naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Antimicrobial Activity

Research indicates that compounds similar to N-(2,5-Dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amines exhibit significant antimicrobial properties. A study reported that certain naphthyridine derivatives showed potent activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MICs) as low as 0.19 μM . This suggests that the compound may also possess similar anti-mycobacterial activity.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been well-documented. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. N-(2,5-Dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amines might induce apoptosis through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . This could position this compound as a candidate for treating inflammatory diseases.

Case Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of a series of 1,8-naphthyridine derivatives. Among them, a compound structurally similar to this compound exhibited an MIC value significantly lower than that of standard drugs used in tuberculosis treatment . This highlights the potential efficacy of this class of compounds in combating drug-resistant strains.

Case Study 2: Anticancer Efficacy

In vitro studies on various naphthyridine derivatives demonstrated their ability to inhibit cancer cell proliferation across multiple lines. For example, one compound showed IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cells . Such findings suggest that this compound could be further explored for its anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.